molecular formula C4H6N4O3 B1664786 Allantoin CAS No. 97-59-6

Allantoin

Cat. No. B1664786
CAS RN: 97-59-6
M. Wt: 158.12 g/mol
InChI Key: POJWUDADGALRAB-UHFFFAOYSA-N
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Description

Allantoin is a chemical compound with the formula C4H6N4O3, also known as 5-ureidohydantoin or glyoxyldiureide . It is a major metabolic intermediate in most organisms including animals, plants, and bacteria . It is produced from uric acid, which itself is a degradation product of nucleic acids, by the action of urate oxidase (uricase) . In skincare, allantoin is used to reduce irritation and sensitivity .


Synthesis Analysis

Allantoin can be synthesized using glyoxalic acid and urea as raw materials . The process involves the use of La2O3-promoted solid acid SO42-/SiO2-ZrO2 as a catalyst . Another approach to synthesize allantoin is the reaction in the presence of hydrogen peroxide as an oxidant, where glyoxal interaction with urea gives allantoin with a 58% yield .


Molecular Structure Analysis

Allantoin is a heterocyclic organic compound . In its pure form, it is a white, odorless powder .


Chemical Reactions Analysis

The main chemical properties of allantoin are shown in hydrolysis reactions, complexation with organic and inorganic substrates, interactions with nucleophilic reagents, and in chemoluminescence processes .


Physical And Chemical Properties Analysis

Allantoin is a white, odorless powder . It is a diureide of glyoxylic acid . It is a major metabolic intermediate in most organisms including animals, plants, and bacteria .

Scientific Research Applications

Wound Healing

  • Scientific Field : Dermatology
  • Application Summary : Allantoin is known for its calming, hydrating, and skin-enhancing attributes. It is frequently integrated into skincare and cosmetic items . It promotes epidermal cell renewal and hastens the healing of wounds .
  • Methods of Application : Allantoin is used in a hydrogel formulation designed for topical application to promote wound healing. The hydrogel was developed using guar gum and Carbopol-940 .
  • Results : Allantoin boosts damaged epithelium’s regeneration, speeds up wound healing, and increases epidermal cell proliferation .

Skin Care

  • Scientific Field : Cosmetology
  • Application Summary : Allantoin can help with hydration, exfoliation, and skin healing .
  • Methods of Application : It is used in various skincare products .
  • Results : Allantoin has been shown to increase collagen production in the skin, promoting skin elasticity and wound healing for younger-looking skin .

Abiotic Stress Tolerance in Plants

  • Scientific Field : Plant Molecular Biology
  • Application Summary : Allantoin has emerged as a molecule involved in increasing stress tolerance in plants .
  • Methods of Application : Allantoin is a naturally occurring compound in plants and its levels increase under stress conditions .
  • Results : Higher allantoin biosynthesis and accumulation in plants is correlated with an increase in different abiotic stress tolerance such as drought, salt, cold, heavy metals and irradiance .

Nitrogen Homeostasis in Plants

  • Scientific Field : Plant Physiology
  • Application Summary : Allantoin compensates for soil nitrogen deficiency due to low carbon/nitrogen ratio, thereby maintaining nitrogen homeostasis and supporting plant growth and development .
  • Methods of Application : Allantoin is a natural metabolite in plants and its levels can be manipulated to improve plant growth .
  • Results : Increased levels of allantoin in plants can help maintain nitrogen homeostasis and support plant growth and development .

Signalling Molecule in Plants

  • Scientific Field : Plant Molecular Biology
  • Application Summary : Allantoin functions as a signalling molecule to stimulate stress-responsive genes and ROS (reactive oxygen species) scavenging enzymes .
  • Methods of Application : Allantoin is a naturally occurring compound in plants and its levels can be manipulated to improve plant stress responses .
  • Results : Increased levels of allantoin in plants can help stimulate stress-responsive genes and ROS scavenging enzymes .

Kin Recognition in Plants

  • Scientific Field : Plant Molecular Biology
  • Application Summary : Allantoin has been attributed to the role of kin recognition in plants .
  • Methods of Application : Allantoin is a naturally occurring compound in plants and its levels can be manipulated to improve inter-plant interactions .
  • Results : Increased levels of allantoin in plants can help facilitate inter-plant interactions .

Abiotic Stress Tolerance in Plants

  • Scientific Field : Plant Molecular Biology
  • Application Summary : Allantoin has emerged as a molecule involved in increasing stress tolerance in plants. Higher allantoin biosynthesis and accumulation in plants is correlated with an increase in different abiotic stress tolerance such as drought, salt, cold, heavy metals and irradiance .
  • Methods of Application : External application of allantoin on plants acts as a signalling molecule that induces a complex crosstalk between ABA (abscisic acid) and JA (Jasmonic acid) pathway resulting in increased stress tolerance in plants .
  • Results : Increased allantoin accumulation subsequently activates ABA biosynthetic genes which in turn activate its hallmark downstream stress-related genes such as RD26 and 29 (response to desiccation), CAT2 (catalase2), Mn/Fe/Cu/Zn superoxide dismutases and SOS1 (salt overly sensitive 1) .

Skin Wound Healing

  • Scientific Field : Dermatology
  • Application Summary : This work describes a liquid allantoin-enriched pectin hydrogel with hydrophilic behavior that is supported by the presence of functional groups related to healing efficacy .
  • Methods of Application : A topical study shows the effect of the hydrogel application on surgically induced skin wound healing in a rat model .
  • Results : An experimental study with female Wistar rats indicates that the hydrogel improves wound contraction, reducing around 71.43% of the total healing time and reaching total wound closure in 15 days .

Modulation of Stress Responses in Plants

  • Scientific Field : Plant Molecular Biology
  • Application Summary : Allantoin is an intermediate product of purine catabolic pathway that helps in nitrogen mobilization in plants. It has emerged as a molecule involved in increasing stress tolerance in plants .
  • Methods of Application : External application of allantoin on plants acts as a signalling molecule that induces a complex crosstalk between ABA (abscisic acid) and JA (Jasmonic acid) pathway resulting in increased stress tolerance in plants .
  • Results : Increased allantoin accumulation subsequently activates ABA biosynthetic genes which in turn activate its hallmark downstream stress-related genes such as RD26 and 29 (response to desiccation), CAT2 (catalase2), Mn/Fe/Cu/Zn superoxide dismutases and SOS1 (salt overly sensitive 1) .

Mitigation of Adverse Effects of Abiotic Stresses in Plants

  • Scientific Field : Plant Physiology
  • Application Summary : Allantoin compensates for soil nitrogen deficiency due to the low carbon/nitrogen ratio, thereby maintaining nitrogen homeostasis and supporting plant growth and development .
  • Methods of Application : Allantoin functions as a signalling molecule to stimulate stress-responsive genes (P5CS; pyrroline-5-carboxylase synthase) and ROS (reactive oxygen species) scavenging enzymes (antioxidant) .
  • Results : It regulates cross-talk between the abscisic acid and jasmonic acid pathway, and maintains ion homeostasis by increasing the accumulation of putrescine and/or spermine, consequently enhancing the tolerance against stress conditions .

Future Directions

Allantoin has emerged as a molecule involved in increasing stress tolerance in plants . Higher allantoin biosynthesis and accumulation in plants is correlated with an increase in different abiotic stress tolerance such as drought, salt, cold, heavy metals, and irradiance . In skincare, companies use allantoin to reduce irritation and sensitivity . It can be found in many skincare products, including cleansers, lotions, serums, and face masks .

properties

IUPAC Name

(2,5-dioxoimidazolidin-4-yl)urea
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InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)
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InChI Key

POJWUDADGALRAB-UHFFFAOYSA-N
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Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N
Source PubChem
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Molecular Formula

C4H6N4O3
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DSSTOX Substance ID

DTXSID3020043
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Molecular Weight

158.12 g/mol
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Physical Description

Colorless to white odorless solid; [Hawley] White powder; [MSDSonline], Solid
Record name Allantoin
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Solubility

Soluble in alcohol, methanol, pyridine, Soluble in ethanol, sodium hydroxide; insoluble in ethyl ether, methanol, Water: 0.57% (25 °C); ethanol (96%): 0.04% (25 °C); eth/water (1/1): 0.35% (25 °C); propylene glycol/water (1/1): 0.40% (25 °C); glycerol/water (1/1): 0.60% (25 °C), In water, 5.26X10+3 mg/L at 25 °C, 5.26 mg/mL
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Mechanism of Action

There is no well controlled data that can formally substantiate the method of action. However, ongoing studies suggest that there may exist a histological wound healing profile induced by allantoin in rats that leads to the amelioration and fastening of the reestablishment of normal skin. This facilitation of wound healing is supported by observations that wounds inflicted to rat subjects to which topical allantoin preparations were applied histologically demonstrated increased vasodilation, presence of inflammatory exudates, number of inflammatory cells, angiogenesis, fibroblast proliferation, and increased collagen deposition when compared to rat subjects with wounds that did not receive any allantoin administration.
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Product Name

Allantoin

Color/Form

Crystals from aqueous methanol, White to colorless powder or crystals, Monoclinic plates

CAS RN

97-59-6
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Melting Point

239 °C /Racemic form/, MP: 230 °C (decomposes), 239 °C
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Record name Allantoin
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Synthesis routes and methods I

Procedure details

Urate oxidase catalyzes the interaction of urate, water and oxygen to produce hydrogen peroxide, allantoin and carbon dioxide;
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Synthesis routes and methods II

Procedure details

For these enzymes, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen to produce hydrogen peroxide and gluconic acid. Galactose oxidase catalyzes the reaction of D-galactose and oxygen to produce hydrogen peroxide and D-galacto-hexodialdose. Urate oxidase catalyzes the reaction of uric acid, water, and oxygen to produce hydrogen peroxide, allantoin, and carbon dioxide. Choline oxidase catalyzes the reaction of choline and oxygen to produce hydrogen peroxide and betaine aldehyde. D-amino acid oxidase catalyzes the reaction of D-amino acids such as D-proline, D-methionine, D-isoleucine, D-alanine, D-valine, or D-phenylalanine with water and oxygen to produce hydrogen peroxide, ammonia, and the α-keto acid corresponding to the D-amino acid being oxidized. D-glutamate oxidase catalyzes the reaction of D-glutamic acid, water, and oxygen to produce hydrogen peroxide, ammonia, and 2-ketoglutarate. Glycine oxidase catalyzes the reaction of glycine, water, and oxygen to produce hydrogen peroxide, ammonia, and glyoxylic acid. Glycolic acid oxidase (also known as 2-hydroxyacid oxidase) catalyzes the reaction of glycolic acid and oxygen to produce 2-ketoacetic acid and hydrogen peroxide. L-sorbose oxidase catalyzes the reaction of L-sorbose and oxygen to produce 5-dehydro-D-fructose and hydrogen peroxide. Alcohol oxidase catalyzes the reaction of a lower primary alcohol or an unsaturated alcohol and oxygen to produce the corresponding aldehyde and hydrogen peroxide. Amine oxidase catalyzes the reaction of an amine, typically a primary amine, but also, in some cases, a secondary or tertiary amine, water, and oxygen to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. In an illustrative reaction, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen during application to the outer ear to produce hydrogen peroxide and gluconic acid.
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Synthesis routes and methods III

Procedure details

A mixture of 30.6 g of glyoxylic acid butyl ester butyl hemiacetal (0.15 mol), 30.0 g of urea (0.5 mol), 300 g of n-butanol and 7.5 g of 8% strength butanolic sulfuric acid was heated at 85° C. for a total of 4 hours. After the reaction had ended, the suspension formed was cooled to room temperature, whereupon a colorless precipitate separated out, which was filtered off, washed with methanol and dried in vacuo at 75° C. 23.1 g, that is to say 66% of theory, of crystalline allantoin acid butyl ester were obtained by this reaction.
[Compound]
Name
glyoxylic acid butyl ester butyl hemiacetal
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Synthesis routes and methods IV

Procedure details

A mixture of 26.4 g of glyoxylic acid propyl ester propyl hemiacetal (0.15 mol), 30.0 g of urea (0.5 mol), 600 g of propanol and 7.5 g of 8% strength propanolic sulfuric acid was heated under reflux for 4 hours. Thereafter, the reaction had ended and the reaction mixture was cooled to room temperature, whereupon a colorless precipitate separated out, which was filtered off, washed with methanol and dried in vacuo at 50° C. 13.6 g, that is to say 42% of theory, of crystalline allantoin acid propyl ester were obtained by this reaction.
[Compound]
Name
glyoxylic acid propyl ester propyl hemiacetal
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26.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,100
Citations
LC Becker, WF Bergfeld, DV Belsito… - … journal of toxicology, 2010 - journals.sagepub.com
… acid, allantoin glycyrrhetinic acid, allantoin panthenol, and allantoin polygalacturonic acid are complexes of allantoin. All … Allantoin was reported to be used in 1376 cosmetic products at …
Number of citations: 68 journals.sagepub.com
LU Araújo, A Grabe-Guimarães… - Acta Cirurgica …, 2010 - SciELO Brasil
… the wound healing process profile induced by allantoin incorporated in soft lotion oil/water … O/W emulsion containing allantoin 5%. The emulsions either containing or not allantoin were …
Number of citations: 189 www.scielo.br
EP Gus' Kov, VN Prokof'ev, ME Kletskii… - Doklady Biochemistry …, 2004 - researchgate.net
… of allantoin and ascorbic acid are thermodynamically very close, which allows allantoin to … The similarity of energy characteristics of reactions of hydroxylation of allantoin and vitamin C …
Number of citations: 31 www.researchgate.net
AV Shestopalov, TP Shkurat, ZI Mikashinovich… - Biology bulletin, 2006 - Springer
… can accumulate allantoin and the system of allantoin accumulation is disturbed in placental insufficiency or there is another substrate for allantoin synthesis. Conversely, allantoin level …
Number of citations: 62 link.springer.com
EP Gus' kov, ME Kletskii, IV Kornienko… - Doklady Biochemistry …, 2002 - niib.sfedu.ru
… of allantoin. A similar effect was reported for mammals [2]. Table 2 shows how allantoin … Incubation of bacterial cells in the presence of allantoin for 1.5 h prior to the H2O2 treatment …
Number of citations: 34 niib.sfedu.ru
YJ Ahn, SJ Park, H Woo, HE Lee, HJ Kim… - Food and chemical …, 2014 - Elsevier
… In the present study, we investigated whether allantoin … of allantoin on memory enhancement using the passive avoidance task in mice. To uncover the mechanism regulating of allantoin…
Number of citations: 55 www.sciencedirect.com
AA Bakibaev, SG Il'Yasov, OV Tatarenko… - Вестник …, 2020 - case.asu.ru
… (R)-allantoin, since the enzymes that convert allantoin to allantoate are specific for the (S)-isomer. The allantoin … conversion between the two allantoin enantiomers, thereby ensuring the …
Number of citations: 4 case.asu.ru
K Kim, J Park, S Rhee - Journal of Biological Chemistry, 2007 - ASBMB
The ureide pathway, which mediates the oxidative degradation of uric acid to (S)-allantoin, represents the late stage of purine catabolism in most organisms. The details of uric acid …
Number of citations: 52 www.jbc.org
P Wang, CH Kong, B Sun, XH Xu - Journal of agricultural and food …, 2012 - ACS Publications
Despite increasing knowledge of allantoin as a phytochemical involved in rice, relatively little is known about its distribution and function in rice grains. In this study, allantoin was …
Number of citations: 70 pubs.acs.org
M Saqib, B Lou, MI Halawa, SA Kitte, Z Liu… - Analytical …, 2017 - ACS Publications
… Herein we report both the intense chemiluminescence of allantoin with lucigenin and the chemiluminescent detection of allantoin for the first time. The lucigenin–allantoin system …
Number of citations: 31 pubs.acs.org

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